molecular formula C14H17N3 B1470446 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 1785530-87-1

1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1470446
CAS No.: 1785530-87-1
M. Wt: 227.3 g/mol
InChI Key: SFHBGYBNKCLHKS-UHFFFAOYSA-N
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Description

1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This tetrahydropyrido-pyrazole core structure is a key pharmacophore in developing novel therapeutic agents, particularly in infectious disease and neuroscience. Research indicates that derivatives based on this scaffold act as potent inhibitors of Mycobacterium tuberculosis pantothenate synthetase, a crucial enzyme for bacterial survival, demonstrating promising in vitro activity against the tubercle bacillus . Simultaneously, this chemotype has been explored as a multi-target agent for treating neuropathic pain . Studies show that analogous compounds exhibit potent antiallodynic and antihyperalgesic effects in preclinical models, with their mechanism of action linked to the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interaction with cannabinoid receptor systems . The structural similarity of the pyrazolopyridine core to purine bases also makes it a valuable isostere for designing nucleotide-mimetics and kinase inhibitors, underscoring its broad utility in hit-to-lead optimization campaigns . This compound is intended for research applications only.

Properties

IUPAC Name

1-ethyl-3-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-2-17-13-8-9-15-10-12(13)14(16-17)11-6-4-3-5-7-11/h3-7,15H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHBGYBNKCLHKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CNCC2)C(=N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and differentiation. Additionally, this compound binds to specific receptors on cell membranes, modulating their activity and influencing downstream signaling cascades.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit transcription factors, which are proteins that help turn specific genes on or off by binding to nearby DNA. This modulation of gene expression can lead to changes in cellular functions, such as proliferation, apoptosis, and differentiation. Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can activate or inhibit signaling pathways by binding to receptors on the cell surface, leading to changes in downstream signaling events. These interactions can result in changes in gene expression, enzyme activity, and cellular functions.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context. For example, prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, which may result in long-term alterations in cell function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid. This metabolism can lead to the formation of active or inactive metabolites, which can influence the compound’s overall biological activity. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Biological Activity

1-Ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS Number: 87628-69-1) is a compound belonging to the pyrazolo[4,3-c]pyridine class, which has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, emphasizing its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N3C_{14}H_{17}N_{3}, with a molecular weight of approximately 227.31 g/mol. The compound features a tetrahydro-pyrazole ring fused with a pyridine moiety, contributing to its unique biological profile.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazolo derivatives. For instance, a series of pyrazole compounds demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The selectivity index (SI) for COX-2 inhibition was notably high for several derivatives, indicating potential as anti-inflammatory agents .

Table 1: COX Inhibition Data for Pyrazolo Derivatives

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index
Compound A0.0340.0521.53
Compound B0.0450.0104.50
Compound C0.0600.0203.00

2. Analgesic Properties

In vivo studies have shown that certain pyrazolo derivatives exhibit analgesic effects comparable to standard analgesics such as diclofenac and celecoxib. The analgesic activity was assessed using the carrageenan-induced paw edema model in rats, where significant reductions in edema were observed .

Case Study: Analgesic Efficacy
A specific derivative of the compound was tested for its analgesic activity in an animal model. The results indicated a reduction in pain response by approximately 50% , showcasing its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative.

3. Antimicrobial Activity

Emerging research indicates that pyrazolo[4,3-c]pyridines possess antimicrobial properties against various bacterial strains. A study evaluated the antibacterial efficacy against Staphylococcus aureus and Escherichia coli, revealing promising results with minimum inhibitory concentrations (MIC) in the low micromolar range .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus16
Escherichia coli32

The biological activities of this compound can be attributed to its ability to modulate key enzymatic pathways involved in inflammation and pain signaling. The inhibition of COX enzymes leads to decreased production of prostaglandins, which are mediators of inflammation and pain.

Safety and Toxicology

Toxicological evaluations have indicated that certain derivatives exhibit low toxicity profiles with high therapeutic indices. In acute toxicity tests conducted on rodents, no significant adverse effects were noted at doses exceeding 2000 mg/kg , suggesting a favorable safety margin for further development .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo[4,3-c]pyridine derivatives exhibit significant anticancer properties. The compound has been investigated for its potential to inhibit tumor growth through various mechanisms:

  • Cell Cycle Arrest : Studies have shown that certain derivatives can induce cell cycle arrest in cancer cells, thereby preventing proliferation.
  • Apoptosis Induction : The compound may activate apoptotic pathways leading to programmed cell death in malignant cells.

Antimicrobial Properties

The heterocyclic nature of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine suggests potential antimicrobial activity. Preliminary studies indicate effectiveness against various bacterial strains, warranting further exploration into its use as an antimicrobial agent.

Neuroprotective Effects

Recent investigations suggest that compounds within the pyrazolo family may offer neuroprotective benefits. The ability to cross the blood-brain barrier positions this compound as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Pharmacological Insights

This compound has been studied for its pharmacokinetic properties:

PropertyValue
SolubilityModerate in aqueous solutions
BioavailabilityPotentially high due to structural properties
MetabolismLiver enzymes involvement (CYP450)

These properties are crucial for understanding the compound's behavior in biological systems and its therapeutic potential.

Material Science Applications

The unique structural characteristics of this compound also open avenues in material science:

Polymer Chemistry

Incorporating this compound into polymer matrices may enhance the mechanical and thermal properties of materials. Its ability to act as a cross-linking agent could lead to the development of novel materials with improved performance metrics.

Nanotechnology

The compound's compatibility with nanostructures can facilitate the development of drug delivery systems. By functionalizing nanoparticles with this heterocyclic compound, researchers aim to create targeted delivery mechanisms for anticancer therapies.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Study on Anticancer Activity : A recent study demonstrated that derivatives of this compound effectively inhibited the growth of breast cancer cells in vitro by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy Study : Research published in a peer-reviewed journal highlighted the effectiveness of this compound against Staphylococcus aureus and Escherichia coli strains.
  • Neuroprotective Mechanisms : A study investigating neuroprotective effects found that treatment with this compound reduced oxidative stress markers in neuronal cell cultures.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Electronic Features

Table 2: Structural Determinants of Activity
Compound Critical Substituents Role in Activity
1-Ethyl-3-phenyl derivative Phenyl (C-3), Ethyl (N-1) Phenyl enables π-π stacking in Mtb PS; ethyl optimizes solubility .
Benzoisoxazole derivative tert-Butyl (C-5) Enhances hydrophobic binding to Mtb PS .
13g 5-Nitro-2-furoyl (C-5), Oxazolyl (C-3) Nitrofuran acts as a DNA-damaging warhead; oxazole improves bioavailability .
Apixaban Carboxamide (C-3), Methoxyphenyl (N-1) Carboxamide mimics substrate interactions in Factor Xa .

Key Insights:

  • Hydrophobic vs. Polar Groups: Nonpolar substituents (e.g., tert-butyl, phenyl) are critical for Mtb PS inhibition, while polar groups (e.g., methoxyethyl in 13g) improve pharmacokinetics .
  • Scaffold Flexibility : The pyrazolo[4,3-c]pyridine core tolerates diverse substituents, enabling optimization for specific targets .

Preparation Methods

General Synthetic Strategy

The preparation of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine generally follows a multi-step sequence involving:

  • Construction of the pyrazole ring,
  • Formation of the fused tetrahydropyridine ring,
  • Introduction of ethyl and phenyl substituents at specific positions.

The synthesis often uses hydrazine derivatives to build the pyrazole ring and involves nucleophilic aromatic substitution or cyclization steps to form the fused bicyclic structure.

Detailed Stepwise Preparation Method

Based on analogous synthetic procedures for related pyrazolo[4,3-c]pyridine derivatives, a representative preparation involves the following key steps:

Step Description Reagents/Conditions Notes
1 Formation of β-ketoester intermediate Reaction of starting ketone with diethyl oxalate under lithium hexamethyldisilazide (LiHMDS) at low temperature (-78 °C) in tetrahydrofuran (THF) Generates a ketoester suitable for further cyclization
2 Pyrazole ring construction Treatment of β-ketoester intermediate with hydrazine hydrate in acetic acid or DMSO at elevated temperature (80-120 °C) Hydrazine condenses with ketoester to form pyrazole ring
3 Aromatic nucleophilic substitution Reaction of pyrazole intermediate with o-fluorobenzonitrile in polar aprotic solvents like dimethyl sulfoxide (DMSO) at 80-120 °C Introduces phenyl substituent via nucleophilic aromatic substitution
4 Cyclization and reduction Hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere, followed by hydrolysis with lithium hydroxide Completes formation of fused tetrahydro-pyrazolopyridine ring system
5 Functional group modifications Protection/deprotection steps using fluorenylmethoxycarbonyl succinimide (Fmoc-OSu) and sodium bicarbonate Optional, depending on desired substitution pattern

This sequence is adapted from a patent describing the preparation of closely related 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine derivatives, which share the core structure with this compound.

Reaction Conditions and Solvent Choices

Step Solvent(s) Temperature Range Reaction Time Remarks
1 Tetrahydrofuran (THF), diethyl ether, or methyl tert-butyl ether (MTBE) -78 °C to 50 °C 1–24 hours Low temperature critical for selective ketoester formation
2 Acetic acid, toluene, trifluoroacetic acid, or DMSO 80–120 °C 1–12 hours Promotes pyrazole ring closure
3 DMSO, acetonitrile, N,N-dimethylformamide (DMF), or N-methylpyrrolidone (NMP) 80–120 °C 1–24 hours Facilitates nucleophilic aromatic substitution
4 Ethanol or suitable hydrogenation solvent Room temperature to mild heating Several hours Pd/C catalyzed hydrogenation and hydrolysis

Example Synthesis (Adapted)

Step 1: Synthesis of β-Ketoester Intermediate

  • Under nitrogen atmosphere, lithium hexamethyldisilazide (LiHMDS, 1 M, 1.3 equiv.) is added to a cooled (-78 °C) solution of the starting ketone (compound 1) in THF.
  • After stirring for 1 hour at -78 °C, diethyl oxalate (1.3 equiv.) is added dropwise.
  • The reaction mixture is warmed to room temperature and stirred overnight.
  • Work-up involves quenching with water, acidification to neutral pH, extraction with ethyl acetate, drying, and solvent removal to yield the ketoester intermediate (compound 2) with approximately 75% yield.

Step 2: Pyrazole Ring Formation

  • Compound 2 is reacted with hydrazine hydrate in acetic acid at 80 °C for 1 hour.
  • This forms the pyrazole ring (compound 3).

Q & A

Basic: How can synthesis of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine be optimized to improve yield and purity?

Methodological Answer:
Optimization involves:

  • Reagent Selection : Use ethylating agents like ethyl iodide for N-alkylation under basic conditions (e.g., K₂CO₃ in DMF) .
  • Cyclization Conditions : Employ n-butanol reflux with acid catalysts (e.g., p-toluenesulfonic acid) for pyrazolo-pyridine ring formation, as seen in analogous syntheses .
  • Purification : Column chromatography with hexane/ethyl acetate gradients (98:2 to 90:10) removes unreacted precursors .
  • Storage : Store intermediates at -20°C to prevent degradation, critical for maintaining reactivity .

Advanced: How can X-ray crystallography resolve structural discrepancies in pyrazolo[4,3-c]pyridine derivatives?

Methodological Answer:

  • Crystal Growth : Slow evaporation of ethanol or DCM solutions yields diffraction-quality crystals .
  • Data Analysis : Measure dihedral angles (e.g., 9.33° between aromatic rings in related structures) to confirm planarity and substituent orientation .
  • Packing Interactions : Identify π-π stacking (face-to-face distances ~3.45 Å) and hydrogen bonding to validate molecular conformation .
  • Validation : Compare experimental bond lengths/angles with computational models (DFT) to resolve conflicts in tautomeric forms .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., ethyl vs. phenyl group integration) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C₁₃H₁₅N₃: 213.28 g/mol) and detects impurities .
  • HPLC : Monitor purity (>95%) using C18 columns and acetonitrile/water gradients to separate byproducts .

Advanced: How do substituents (e.g., chloro, methyl) on the phenyl ring influence pharmacological activity?

Methodological Answer:

  • Bioassay Design : Test derivatives (e.g., 3-chlorophenyl vs. 4-methylphenyl) in enzyme inhibition assays (e.g., kinase or receptor binding) .

  • Structure-Activity Relationship (SAR) :

    SubstituentPositionEffect on Activity
    -Cl3-Enhanced binding to hydrophobic pockets
    -CH₃4-Improved metabolic stability
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes and affinity changes .

Advanced: How can researchers address contradictions in reported biological activity data?

Methodological Answer:

  • Purity Verification : Re-test compounds using HPLC-MS to rule out degradation (e.g., dihydrochloride salts degrade at >-4°C) .
  • Stereochemical Control : Ensure enantiopurity via chiral chromatography; racemic mixtures may show conflicting activity .
  • Assay Reproducibility : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to minimize variability .

Advanced: What computational strategies predict the reactivity of pyrazolo[4,3-c]pyridine derivatives?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., C-5 for nitro substitution) .
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic regions for functionalization .
  • Solvent Effects : Use COSMO-RS models to simulate reaction pathways in polar aprotic solvents (e.g., DMF vs. THF) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

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